Denufosol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

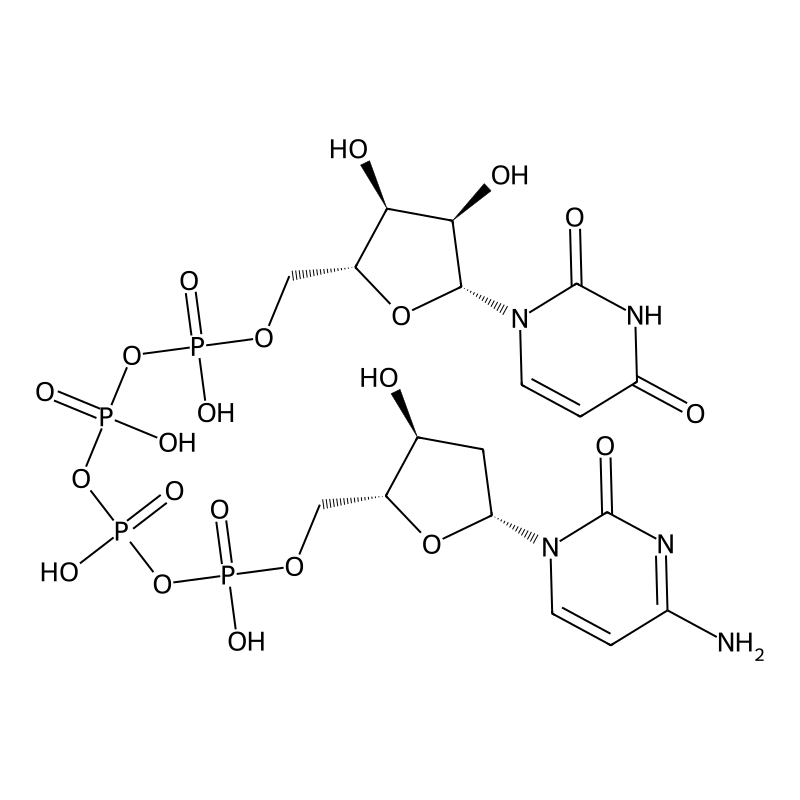

Denufosol is a synthetic compound classified as a selective agonist of the P2Y2 purinergic receptor. Its chemical formula is with a molar mass of approximately 773.323 g/mol. Denufosol is primarily recognized for its role in enhancing mucosal hydration and mucociliary clearance in the lungs, making it a candidate for treating cystic fibrosis, a genetic disorder that affects the respiratory system by causing thick, sticky mucus accumulation. The compound was developed by Inspire Pharmaceuticals and has undergone various clinical trials, although it has not received FDA approval and further studies were halted in 2011 .

- Oxidation: Under specific conditions, denufosol may be oxidized, leading to the formation of various byproducts. This reaction is significant in understanding its stability and potential degradation pathways .

- Phosphorylation: Being a dinucleotide, denufosol contains multiple phosphate groups that can participate in phosphorylation reactions, which are crucial for its biological activity .

Denufosol acts as an agonist at the P2Y2 receptor subtype, which is coupled to G proteins. This activation leads to:

- Increased Chloride Secretion: By stimulating alternative chloride channels, denufosol compensates for the defective cystic fibrosis transmembrane conductance regulator (CFTR) channel in cystic fibrosis patients.

- Enhanced Mucociliary Clearance: The compound increases ciliary beat frequency and mucin secretion, thereby improving the clearance of mucus from the airways .

- Hydration of Airway Surfaces: Denufosol promotes hydration by increasing liquid secretions on epithelial surfaces, which is vital for maintaining normal respiratory function .

The synthesis of denufosol involves several steps:

- Nucleoside Formation: The initial step involves creating nucleosides from deoxycytidine and uridine.

- Phosphorylation: These nucleosides are then linked via phosphoric acid units to form the dinucleotide structure characteristic of denufosol.

- Salt Formation: Denufosol is often used in its tetrasodium salt form to enhance solubility and stability during inhalation administration .

Research indicates that denufosol interacts primarily with the P2Y2 receptor:

- Ion Transport Modulation: It enhances ion transport mechanisms in epithelial cells, providing an alternative pathway for chloride ions that bypasses the dysfunctional CFTR channel.

- Safety Profile: Clinical trials have shown that denufosol is generally well-tolerated with adverse effects similar to those of placebo treatments; common side effects include cough and throat irritation .

Denufosol shares similarities with other compounds targeting purinergic receptors or enhancing mucociliary clearance. Below are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| UTP (Uridine Triphosphate) | Agonist of P2Y2 receptors | Naturally occurring nucleotide; broader biological roles |

| Ivacaftor | Potentiator of CFTR | Specifically designed for certain CFTR mutations |

| Lumacaftor | Corrector of CFTR | Works synergistically with ivacaftor |

| Elexacaftor | Corrector of CFTR | Newer therapy targeting multiple mutations |

Denufosol's uniqueness lies in its specific action on the P2Y2 receptor, providing an alternative mechanism for chloride secretion independent of CFTR functionality. This positions it as a potentially valuable therapeutic option for early intervention in cystic fibrosis patients .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

Mechanism of Action

Other CAS

Wikipedia

Dates

Deterding RR, Lavange LM, Engels JM, Mathews DW, Coquillette SJ, Brody AS, Millard SP, Ramsey BW: Phase 2 randomized safety and efficacy trial of nebulized denufosol tetrasodium in cystic fibrosis. Am J Respir Crit Care Med. 2007 Aug 15;176(4):362-9. Epub 2007 Apr 19. [PMID:17446337]

Maminishkis A, Jalickee S, Blaug SA, Rymer J, Yerxa BR, Peterson WM, Miller SS: The P2Y(2) receptor agonist INS37217 stimulates RPE fluid transport in vitro and retinal reattachment in rat. Invest Ophthalmol Vis Sci. 2002 Nov;43(11):3555-66. [PMID:12407168]

Kellerman D, Evans R, Mathews D, Shaffer C: Inhaled P2Y2 receptor agonists as a treatment for patients with Cystic Fibrosis lung disease. Adv Drug Deliv Rev. 2002 Dec 5;54(11):1463-74. [PMID:12458155]